molecular formula C8H15NO3 B13544426 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid

2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid

Cat. No.: B13544426
M. Wt: 173.21 g/mol
InChI Key: BSKPHYAWZGBFBE-UHFFFAOYSA-N
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Description

2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol This compound features a tetrahydrofuran ring attached to a butanoic acid backbone, with an amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-tetrahydrofuran carboxylic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, amidation, and hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products

Major products formed from these reactions include substituted tetrahydrofuran derivatives, amino acids, and other functionalized organic compounds .

Mechanism of Action

The mechanism of action of 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the properties of amino acids and tetrahydrofuran rings.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-amino-4-(oxolan-2-yl)butanoic acid

InChI

InChI=1S/C8H15NO3/c9-7(8(10)11)4-3-6-2-1-5-12-6/h6-7H,1-5,9H2,(H,10,11)

InChI Key

BSKPHYAWZGBFBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCC(C(=O)O)N

Origin of Product

United States

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